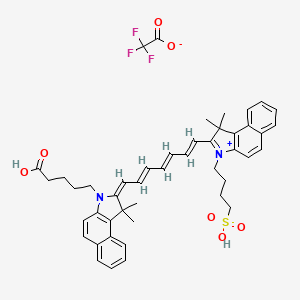
ICG acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indocyanine green acid, commonly known as indocyanine green, is a cyanine dye used extensively in medical diagnostics. It is a water-soluble, tricarbocyanine dye with a peak spectral absorption at approximately 800 nm. This compound is primarily used for determining cardiac output, hepatic function, liver and gastric blood flow, and for ophthalmic and cerebral angiography .
Méthodes De Préparation
Indocyanine green acid is synthesized through a series of chemical reactions involving the condensation of indole derivatives. The synthetic route typically involves the reaction of 1,1-dimethyl-3-(4-sulfobutyl)-2-benz[e]indole with 1,1-dimethyl-3-(4-sulfobutyl)-2-benz[e]indole-2-ylidene in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and water . Industrial production methods involve the large-scale synthesis of indocyanine green acid using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Indocyanine green acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of indocyanine green acid can lead to the formation of reactive oxygen species (ROS), which are useful in photodynamic therapy .
Applications De Recherche Scientifique
Indocyanine green acid has a wide range of scientific research applications. In chemistry, it is used as a fluorescent dye for imaging and spectroscopy. In biology, it is employed in various imaging techniques to study cellular and molecular processes. In medicine, indocyanine green acid is used for diagnostic purposes, including cardiac output measurement, hepatic function assessment, and angiography. It is also used in photodynamic therapy for cancer treatment due to its ability to produce reactive oxygen species when exposed to near-infrared light .
Mécanisme D'action
The mechanism of action of indocyanine green acid involves its absorption of near-infrared light, leading to the production of reactive oxygen species (ROS). These ROS can induce cell death in cancer cells and pathogenic bacteria. Indocyanine green acid binds tightly to plasma proteins, which confines it to the vascular system. It is taken up by hepatic parenchymal cells and secreted into the bile, making it a useful indicator of hepatic function .
Comparaison Avec Des Composés Similaires
Indocyanine green acid is unique compared to other similar compounds due to its specific absorption properties and its ability to produce reactive oxygen species upon exposure to near-infrared light. Similar compounds include other cyanine dyes such as methylene blue and fluorescein. indocyanine green acid has superior tissue penetration and lower photobleaching properties, making it more effective for imaging and therapeutic applications .
Propriétés
Formule moléculaire |
C46H49F3N2O7S |
|---|---|
Poids moléculaire |
831.0 g/mol |
Nom IUPAC |
5-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]pentanoic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C44H48N2O5S.C2HF3O2/c1-43(2)38(45(29-15-14-24-40(47)48)36-27-25-32-18-10-12-20-34(32)41(36)43)22-8-6-5-7-9-23-39-44(3,4)42-35-21-13-11-19-33(35)26-28-37(42)46(39)30-16-17-31-52(49,50)51;3-2(4,5)1(6)7/h5-13,18-23,25-28H,14-17,24,29-31H2,1-4H3,(H-,47,48,49,50,51);(H,6,7) |
Clé InChI |
LFBNYTBIUAHVCG-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.C(=O)(C(F)(F)F)[O-] |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.C(=O)(C(F)(F)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)
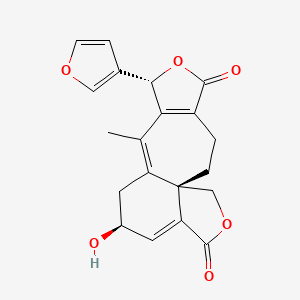
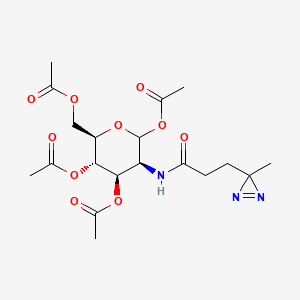
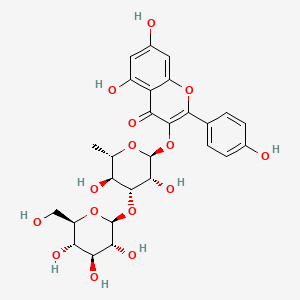

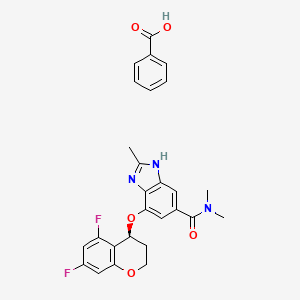
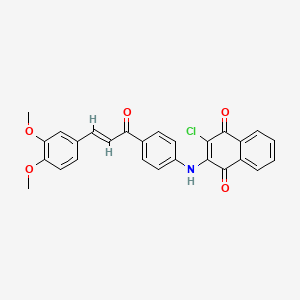
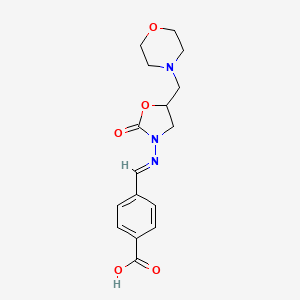
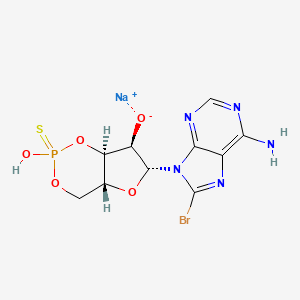
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)

